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Compound of Interest

Compound Name: 5-Amino-2-picoline

Cat. No.: B047470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Amino-2-picoline (also known as 6-methylpyridin-3-amine), a vital building block in the
synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic environment of 5-Amino-2-picoline gives rise to a unique
spectroscopic fingerprint. The data presented here has been compiled from various spectral
databases and is essential for the unambiguous identification and characterization of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. For 5-Amino-2-picoline, the spectra are consistent with its substituted pyridine
structure.

H NMR (Proton NMR) Data

The proton NMR spectrum of 5-Amino-2-picoline exhibits distinct signals for the aromatic
protons, the amino group protons, and the methyl group protons. The chemical shifts are
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influenced by the electronic effects of the amino and methyl substituents on the pyridine ring.

Chemical Shift (d)

Proton Assignment Multiplicity Integration
ppm

H-4 ~6.9-7.1 Doublet of doublets 1H

H-6 ~7.8-8.0 Doublet 1H

Pyridine Ring H ~6.8-6.9 Doublet 1H

-NHz (Amino) ~3.5 (broad) Singlet 2H

-CHs (Methyl) ~2.3-2.4 Singlet 3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.
13C NMR (Carbon NMR) Data

The 13C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the
5-Amino-2-picoline molecule. The chemical shifts are indicative of the electronic environment
of each carbon atom.

Carbon Assignment Chemical Shift (8) ppm
C-2 ~155-157

C-3 ~122-124

C-4 ~121-123

C-5 ~138-140

C-6 ~145-147

-CHs (Methyl) ~22-24

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy
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The IR spectrum of 5-Amino-2-picoline displays characteristic absorption bands
corresponding to the various functional groups present in the molecule. As a primary aromatic
amine, the N-H stretching region is particularly informative.

Vibrational Mode Frequency (cm~1) Intensity

N-H Stretch (Asymmetric) ~3440 Medium

N-H Stretch (Symmetric) ~3330 Medium
Aromatic C-H Stretch ~3000-3100 Medium-Weak
Aliphatic C-H Stretch (-CHs) ~2850-2960 Medium-Weak
N-H Bend (Scissoring) ~1620 Strong
Aromatic C=C and C=N Ring _
Strefches ~1450-1600 Strong-Medium
C-N Stretch (Aromatic) ~1250-1340 Strong

Mass Spectrometry (MS)

Mass spectrometry of 5-Amino-2-picoline provides information about its molecular weight and
fragmentation pattern upon ionization. The molecular formula is CeHsN2, with a molecular
weight of approximately 108.14 g/mol .

m/z Relative Intensity (%) Assignment
108 High [M]* (Molecular lon)
M-H]* (Loss of a hydrogen
107 High [ ) I"( yared
radical)
[M-H-HCN]* (Loss of H
80 Moderate

followed by hydrogen cyanide)

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 5-Amino-2-
picoline.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh 5-10 mg of solid 5-Amino-2-picoline.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the
solution height is approximately 4-5 cm.

e Instrument Setup:
o The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
o The sample is placed in the spectrometer's probe.
o The instrument is locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.
o Data Acquisition:

o For 'H NMR, a standard proton experiment is run. Key parameters include a 90° pulse
angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically,
8-16 scans are acquired for a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled carbon experiment is performed. Due to the lower
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required.

» Data Processing:

o The acquired Free Induction Decay (FID) is Fourier transformed.
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o Phase correction and baseline correction are applied.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS at 0 ppm).

o Integration of the *H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, representative amount of solid 5-Amino-2-picoline directly onto the ATR

crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

Instrument Setup:

o The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped
with a diamond ATR accessory.

o A background spectrum of the clean, empty ATR crystal is collected.
Data Acquisition:
o The sample spectrum is then collected.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the range of 4000-400
cm~L,

Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Peak positions are identified and assigned to the corresponding vibrational modes.
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Mass Spectrometry Protocol

o Sample Introduction and lonization:

o A dilute solution of 5-Amino-2-picoline in a volatile solvent (e.g., methanol or acetonitrile)
is prepared.

o The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

o Electron lonization (El) is a common method for this type of molecule, typically at 70 eV.
e Mass Analysis:

o The generated ions are accelerated and separated based on their mass-to-charge ratio
(m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection and Data Acquisition:

o The detector records the abundance of each ion at a specific m/z value.

o The data is plotted as a mass spectrum, showing relative intensity versus m/z.
e Data Analysis:

o The molecular ion peak is identified to confirm the molecular weight.

o The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a
chemical compound like 5-Amino-2-picoline.
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Workflow for Spectroscopic Identification
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Caption: A flowchart illustrating the process of chemical structure elucidation using
complementary spectroscopic techniques.

» To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-picoline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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